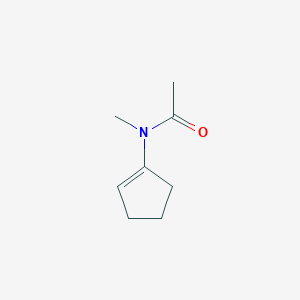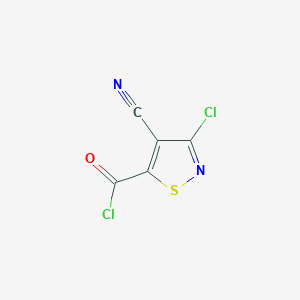
3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride is a heterocyclic compound containing sulfur, nitrogen, and chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride typically involves the reaction of 3-chloro-4-cyano-1,2-thiazole with thionyl chloride. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiazoles.
Hydrolysis: Formation of 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid.
Reduction: Formation of 3-chloro-4-aminomethyl-1,2-thiazole-5-carbonyl Chloride.
Scientific Research Applications
3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antimicrobial and anticancer agent.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride involves its interaction with biological macromolecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-cyano-1,2-thiazole-5-carboxylic acid
- 3-chloro-4-aminomethyl-1,2-thiazole-5-carbonyl Chloride
- 4-cyano-1,2-thiazole-5-carbonyl Chloride
Uniqueness
3-chloro-4-cyano-1,2-thiazole-5-carbonyl Chloride is unique due to the presence of both cyano and carbonyl chloride functional groups, which confer distinct reactivity patterns. This dual functionality allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
269401-37-8 |
|---|---|
Molecular Formula |
C5Cl2N2OS |
Molecular Weight |
207.04 g/mol |
IUPAC Name |
3-chloro-4-cyano-1,2-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C5Cl2N2OS/c6-4-2(1-8)3(5(7)10)11-9-4 |
InChI Key |
KVDRLEUXQSWILV-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(SN=C1Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-methyl-2-[(trifluoromethanesulfonyl)oxy]propanoate](/img/structure/B12581448.png)
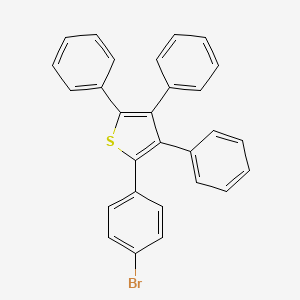

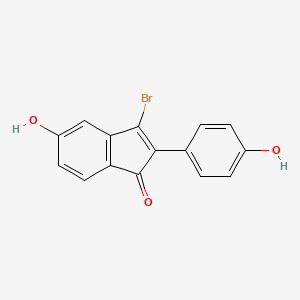
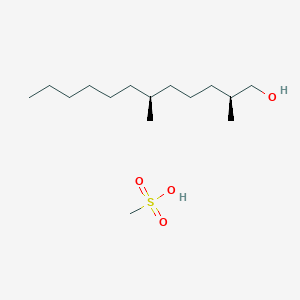
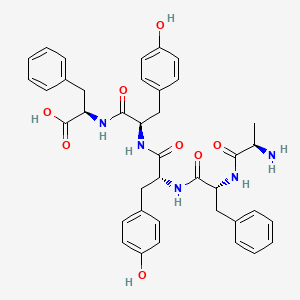
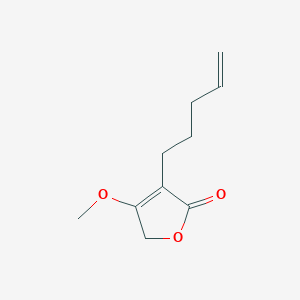
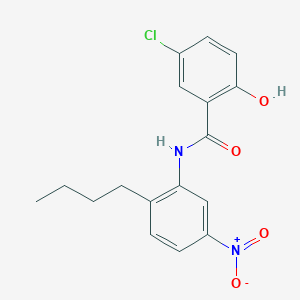
![N-Benzyl-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B12581480.png)


![1,1,7b-Trimethyl-1a-phenyl-1a,7b-dihydro-1H-cyclopropa[c]isoquinoline](/img/structure/B12581494.png)
![Benzenamine, 2,6-bis(1-methylethyl)-N-[1-(2-pyridinyl)ethylidene]-](/img/structure/B12581495.png)
